molecular formula C15H14FNO4 B11491911 Dimethyl 4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11491911
M. Wt: 291.27 g/mol
InChI Key: DPVNTIHWNPFWQY-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that belongs to the dihydropyridine class This class of compounds is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers The compound features a dihydropyridine ring substituted with methyl groups at positions 3 and 5, and a fluorophenyl group at position 4

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and carboxylic acids.

Scientific Research Applications

3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a calcium channel blocker, which can influence various physiological processes.

    Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases due to its calcium channel blocking properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By blocking these channels, the compound prevents the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion transport and signaling.

Comparison with Similar Compounds

Similar compounds to 3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but differ in their specific substituents and pharmacokinetic properties. The uniqueness of 3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific fluorophenyl substitution, which can influence its binding affinity and selectivity for calcium channels.

Properties

Molecular Formula

C15H14FNO4

Molecular Weight

291.27 g/mol

IUPAC Name

dimethyl 4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H14FNO4/c1-20-14(18)11-7-17-8-12(15(19)21-2)13(11)9-4-3-5-10(16)6-9/h3-8,13,17H,1-2H3

InChI Key

DPVNTIHWNPFWQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC(=CC=C2)F)C(=O)OC

Origin of Product

United States

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